
3-Isopropyl-5-(4-methylphenethyl)-1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinecarboxylate
Übersicht
Beschreibung
AK-2-38, a nifedipine analogue with potent smooth muscle calcium antagonist action and partial agonist effects on isolated guinea pig left atrium.
Wissenschaftliche Forschungsanwendungen
Enzymatic Hydrolysis and Stereochemistry
Research involving derivatives of 1,4-dihydropyridine, similar to the compound , has explored their interaction with enzymes. Sobolev et al. (2002) synthesized various esters of 4-(2-difluoromethoxy)phenyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and studied their hydrolysis by Candida rugosa lipase. This study provided insights into the stereochemistry of these compounds, as the absolute configuration of the enzymatically produced carboxylic acid was established via X-ray crystallography of its amide derivative (Sobolev et al., 2002).
Synthesis Techniques
Research by Zhang et al. (2009) demonstrated the synthesis of a similar compound, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, through Hantzsch condensation reaction. This study contributes to understanding efficient synthesis methods for related 1,4-dihydropyridine derivatives (Zhang et al., 2009).
Structural and Conformational Analysis
Jasinski et al. (2013) synthesized and analyzed four new Hantzsch 1,4-dihydropyridine derivatives, studying their crystal structures via X-ray crystallography. This research is significant for understanding the molecular and crystal structures of related compounds (Jasinski et al., 2013).
Calcium Channel Modulation
Studies have explored the calcium channel modulating activities of 1,4-dihydropyridine derivatives. Knaus et al. (2000, 2001) investigated the calcium channel antagonist activities of various 1,4-dihydropyridine derivatives, contributing to the understanding of these compounds' pharmacological properties (Knaus et al., 2000), (Knaus et al., 2001).
Eigenschaften
CAS-Nummer |
122508-12-7 |
|---|---|
Produktname |
3-Isopropyl-5-(4-methylphenethyl)-1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinecarboxylate |
Molekularformel |
C26H30N2O4 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
3-O-[2-(4-methylphenyl)ethyl] 5-O-propan-2-yl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H30N2O4/c1-16(2)32-26(30)23-19(5)28-18(4)22(24(23)21-8-6-7-14-27-21)25(29)31-15-13-20-11-9-17(3)10-12-20/h6-12,14,16,24,28H,13,15H2,1-5H3 |
InChI-Schlüssel |
PUUIFNOYHUWLGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=C(NC(=C(C2C3=CC=CC=N3)C(=O)OC(C)C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=C(NC(=C(C2C3=CC=CC=N3)C(=O)OC(C)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-isopropyl-5-(4-methylphenethyl)-1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinecarboxylate AK 2 38 AK 2-38 AK-2-38 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




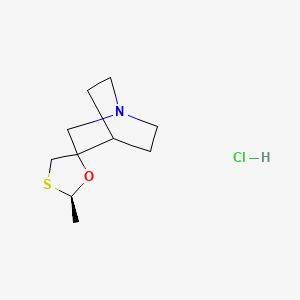

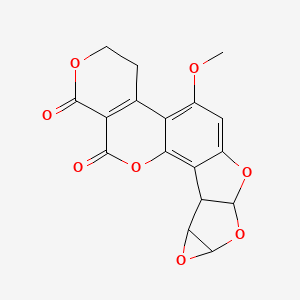
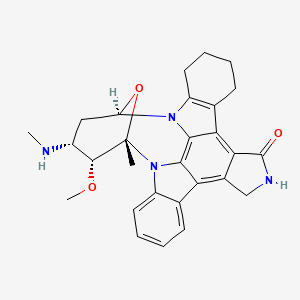
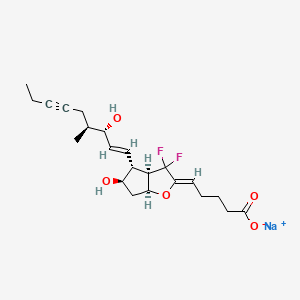
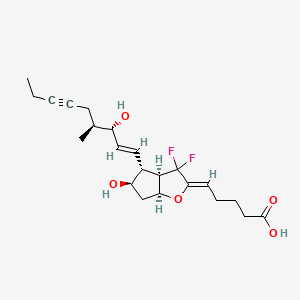
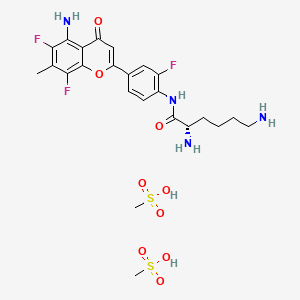
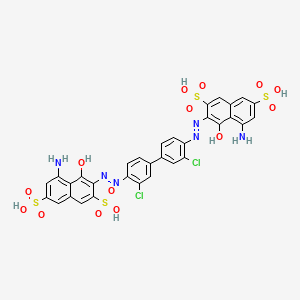



![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)
